
6-Fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C9H10FN, and it has a molecular weight of 151.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the regioselective preparation using deoxyfluorination strategies . Another method includes the reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes . These methods often involve the use of specific reagents and catalysts to achieve the desired product with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as N-nitrosation followed by cyclization using trifluoroacetic anhydride at low temperatures . These methods are designed to be efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Key findings include:
Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while RuCl₃-mediated reactions involve electrophilic activation of the C–H bond .
Reduction Reactions
Hydrogenation and catalytic reductions modify both the ring system and substituents:
Industrial Relevance : Pd-catalyzed hydrogenation is scalable for pharmaceutical intermediates .
Substitution Reactions
The fluorine atom at C6 participates in nucleophilic aromatic substitution (SNAr):
Kinetics : SNAr reactions show second-order kinetics with activation energy ~45 kJ/mol .
Ring Expansion and Functionalization
The tetrahydroquinoline scaffold undergoes ring expansion via diazotization:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Diazotization | HNO₂, H₂SO₄, 0°C | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | 55% | |
Cycloaddition | Maleic anhydride, Δ | Fused bicyclic lactam | 63% |
Stereochemical Outcome : Ring expansion preserves the fluorine’s position but introduces new chiral centers .
Coupling Reactions
Palladium-catalyzed cross-couplings enable derivatization:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 6-Fluoro-8-aryl-tetrahydroquinoline | 82% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 76% |
Scope : Tolerates electron-rich and electron-poor aryl partners equally .
Biological Activity Correlation
Derivatives synthesized via these reactions demonstrate pharmacological relevance:
- Antibacterial : 6-Fluoro-8-carboxy-tetrahydroquinoline derivatives show MIC = 0.5 µg/mL against E. coli.
- Anticancer : N-Alkylated variants exhibit IC₅₀ = 3.2 µM against HeLa cells.
Industrial-Scale Considerations
Key process parameters for large-scale reactions:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | ±15% yield variability |
Catalyst Loading | 0.5–2 mol% Pd | Linear cost-yield relationship |
Reaction Time | 4–12 hrs | Negligible improvement beyond 8 hrs |
Comparative Reactivity
6-FTHQ shows distinct behavior compared to non-fluorinated analogs:
Reaction | 6-FTHQ Yield | Non-F Analog Yield | ΔYield |
---|---|---|---|
SNAr with EtOH | 64% | 22% | +42% |
Ru-catalyzed oxidation | 68% | 51% | +17% |
Enhanced reactivity attributed to fluorine’s electron-withdrawing effects .
Degradation Pathways
Under harsh conditions, two primary degradation routes dominate:
- Hydrolysis : C–F bond cleavage in 6M HCl (t₁/₂ = 8 hrs at 100°C) .
- Photooxidation : Forms 6-fluoroquinoline N-oxide under UV light .
Emerging Methodologies
Recent advances (2021–2024) include:
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
6-Fluoro-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structural properties make it particularly valuable in the development of drugs aimed at treating neurological disorders. The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability, making this compound a focal point in medicinal chemistry .
Case Study: Antibacterial Agents
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that these derivatives can effectively combat resistant strains of bacteria, highlighting the importance of fluorine in enhancing their efficacy compared to non-fluorinated analogs .
Neuroscience Research
Mechanisms of Action
In neuroscience, this compound is utilized to investigate neurotransmitter mechanisms. This research aids in understanding brain function and developing potential treatments for mental health conditions. The compound's ability to interact with various neurotransmitter systems makes it a valuable tool for exploring neuropharmacology .
Case Study: Neuroprotective Effects
A study focused on the neuroprotective effects of derivatives derived from this compound showed promising results. These compounds were able to mitigate cell death in neuronal cell lines exposed to oxidative stress through antioxidant mechanisms.
Analytical Chemistry
Detection and Quantification
This compound is employed in analytical methods for detecting and quantifying related isoquinoline derivatives. Its use enhances the accuracy of chemical analyses performed in laboratories. By providing a reliable standard for comparison, it facilitates the study of complex mixtures containing similar compounds .
Biochemical Studies
Enzyme Interactions
In biochemical research, this compound is instrumental in studying enzyme interactions. It contributes to the development of enzyme inhibitors that can be utilized in therapeutic applications. Understanding these interactions is crucial for designing drugs that target specific enzymes involved in disease processes .
Material Science
Novel Materials Development
The compound is being explored for its potential application in creating novel materials with specific electronic properties. This research could lead to advancements in the development of advanced electronic devices where tailored materials are necessary for improved performance .
Summary Table of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Effective against resistant bacterial strains |
Neuroscience Research | Investigates neurotransmitter mechanisms | Neuroprotective effects against oxidative stress |
Analytical Chemistry | Used for detection and quantification of isoquinoline derivatives | Enhances accuracy of chemical analyses |
Biochemical Studies | Investigates enzyme interactions and develops enzyme inhibitors | Contributes to therapeutic applications |
Material Science | Explores creation of novel materials with specific electronic properties | Potential advancements in electronic devices |
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Fluoro-1,2,3,4-tetrahydroquinoline include other fluorinated tetrahydroquinolines and tetrahydroisoquinolines . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its specific fluorine substitution, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Biological Activity
6-Fluoro-1,2,3,4-tetrahydroquinoline (6FTHQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
6FTHQ is characterized by its tetrahydroquinoline framework with a fluorine atom at the 6-position. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity compared to its non-fluorinated analogs. Its molecular structure allows for various modifications that can influence its pharmacological profile.
1. Antimicrobial Properties
Research indicates that 6FTHQ exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
2. Anticancer Activity
6FTHQ has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway . Notably, derivatives of tetrahydroquinolines have been associated with anticancer activities across multiple cancer types, suggesting that 6FTHQ could serve as a lead compound for further development .
3. Ocular Hypotensive Effects
A notable study explored the ocular hypotensive effects of 6FTHQ derivatives in vivo. The compound demonstrated a significant reduction in intraocular pressure (IOP) in rabbit models, indicating its potential use in treating glaucoma . The most effective derivative showed a 33% reduction in IOP, highlighting the pharmacological relevance of this compound in ocular therapies.
4. Neuroprotective Effects
Emerging research suggests that 6FTHQ may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases . Its ability to modulate neurotransmitter systems further supports its potential in neurological applications.
The biological activity of 6FTHQ can be attributed to several mechanisms:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to various enzymes, potentially inhibiting their activity and disrupting metabolic processes within pathogens or cancer cells.
- Receptor Interaction : 6FTHQ may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
- Oxidative Stress Modulation : By reducing oxidative stress markers, 6FTHQ can protect cells from damage and promote survival under adverse conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 6FTHQ:
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECDDBBJVCNJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563962 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59611-52-8 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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